molecular formula C8H7BrO3 B8791456 5-Bromo-2-(hydroxymethyl)benzoic acid

5-Bromo-2-(hydroxymethyl)benzoic acid

Cat. No.: B8791456
M. Wt: 231.04 g/mol
InChI Key: KJZVMBFKUKCLDJ-UHFFFAOYSA-N
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Description

5-Bromo-2-(hydroxymethyl)benzoic acid is a brominated benzoic acid derivative featuring a hydroxymethyl (-CH₂OH) substituent at the 2-position and a bromine atom at the 5-position of the aromatic ring. The hydroxymethyl group contributes to hydrogen bonding and solubility, while the bromine atom enhances electrophilic reactivity, making it a versatile intermediate in pharmaceutical and agrochemical synthesis .

Properties

Molecular Formula

C8H7BrO3

Molecular Weight

231.04 g/mol

IUPAC Name

5-bromo-2-(hydroxymethyl)benzoic acid

InChI

InChI=1S/C8H7BrO3/c9-6-2-1-5(4-10)7(3-6)8(11)12/h1-3,10H,4H2,(H,11,12)

InChI Key

KJZVMBFKUKCLDJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)C(=O)O)CO

Origin of Product

United States

Comparison with Similar Compounds

5-Bromo-2-Chlorobenzoic Acid

  • Structure : Chlorine replaces the hydroxymethyl group at the 2-position.
  • Properties : The electron-withdrawing chlorine increases acidity (lower pKa) compared to the hydroxymethyl derivative.
  • Applications : Widely used as a building block in pharmaceuticals and agrochemicals due to its stability and reactivity .
  • Research Findings: Demonstrated utility in synthesizing complex molecules, such as noncovalent inhibitors targeting penicillin-binding proteins in antibiotic-resistant bacteria .

2-Amino-5-Bromobenzoic Acid

  • Structure: An amino (-NH₂) group replaces the hydroxymethyl substituent.
  • Properties: The amino group is strongly electron-donating, enhancing solubility in polar solvents and enabling hydrogen-bonding interactions.
  • Research Findings : Structural studies using DFT analysis highlight tautomeric forms and bond-length variations, critical for understanding its reactivity in drug design .

5-Bromo-2-(trifluoromethyl)benzoic Acid

  • Structure : A trifluoromethyl (-CF₃) group replaces hydroxymethyl.
  • Properties : The electron-withdrawing -CF₃ group significantly increases acidity (pKa ~1–2) and stabilizes intermediates in nucleophilic reactions.
  • Applications : A key building block in fluorinated drug candidates and materials science due to its metabolic stability .

5-Bromo-2-(phenylamino)benzoic Acid

  • Structure: A phenylamino (-NHPh) group replaces hydroxymethyl.
  • Properties: The bulky phenylamino group induces steric hindrance, reducing solubility but enabling π-π stacking in crystal lattices.
  • Research Findings : Crystal structure analysis reveals intramolecular hydrogen bonds (N-H⋯O) and carboxylic acid dimer formation, which stabilize the solid-state structure .

Sodium Salt of 5-Bromo-2-(α-hydroxypentyl)benzoic Acid

  • Structure : An extended α-hydroxypentyl chain replaces hydroxymethyl.
  • Properties : The sodium salt exhibits enhanced water solubility (>20 mg/mL) compared to the free acid.
  • Research Findings: Crystal forms (amorphous, Form A, Form B) show distinct stability profiles. Form B demonstrates superior thermal stability (TGA data) and solubility in methanol . Acute toxicity studies in rodents indicate an LD₅₀ >300 mg/kg, suggesting moderate safety for pharmaceutical use .

5-Bromo-2-iodobenzoic Acid

  • Structure : Iodine replaces hydroxymethyl.
  • Properties : The bulky iodine atom reduces electrophilicity but enhances halogen-bonding interactions.
  • Applications : Used in synthesizing orexin receptor antagonists, as demonstrated in a Merck patent .

Key Comparative Data

Compound Substituent (Position 2) Molecular Weight (g/mol) Key Properties Applications
5-Bromo-2-(hydroxymethyl)benzoic acid -CH₂OH 231.03 (estimated) Moderate acidity, hydrogen bonding Pharmaceutical intermediates
5-Bromo-2-chlorobenzoic acid -Cl 235.46 High acidity (pKa ~2.5) Antibiotic inhibitors
2-Amino-5-bromobenzoic acid -NH₂ 216.03 High solubility, tautomerism DFT studies for drug design
5-Bromo-2-(CF₃)benzoic acid -CF₃ 269.01 Very high acidity (pKa ~1.5) Fluorinated drug synthesis
Sodium salt of 5-Bromo-2-(α-hydroxypentyl)benzoic acid -CH(OH)(CH₂)₃CH₃ 327.15 (sodium salt) High aqueous solubility, thermal stability Improved drug formulations

Q & A

Basic: What are the common synthetic routes for 5-Bromo-2-(hydroxymethyl)benzoic acid, and what intermediates are critical?

Answer:
The compound is typically synthesized via functional group interconversion. A representative approach involves:

Bromination : Introduce bromine at the 5-position of a precursor like 2-(hydroxymethyl)benzoic acid using brominating agents (e.g., Br₂ or NBS) under controlled conditions .

Methylation/Dealkylation : Intermediate steps may involve protecting the hydroxyl group (e.g., using iodomethane and K₂CO₃ to form methoxy derivatives) followed by deprotection with reagents like BBr₃ to restore the hydroxymethyl group .

Purification : Column chromatography or recrystallization ensures purity. Key intermediates include 5-bromo-2-methoxybenzoic acid and its hydroxymethyl analog .

Basic: How can the purity and structural integrity of this compound be validated?

Answer:
Use a combination of analytical techniques:

  • HPLC : Quantify purity (>95% typical for research-grade material) .
  • NMR : Confirm substitution patterns (e.g., bromine at C5, hydroxymethyl at C2) via characteristic shifts (e.g., δ ~4.6 ppm for –CH₂OH) .
  • Mass Spectrometry : Verify molecular weight (235.04 g/mol) and fragmentation patterns .
  • Melting Point : Compare observed values (e.g., 167–171°C) with literature data to detect impurities .

Advanced: How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

Answer:
The hydroxymethyl group (–CH₂OH) introduces steric hindrance near the bromine atom, slowing nucleophilic substitution. However, its electron-donating effect (via –OH) activates the aromatic ring for electrophilic reactions. Strategies include:

  • Catalytic Systems : Use Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki couplings, leveraging the bromine’s leaving-group ability .
  • Protection of –OH : Temporarily convert –CH₂OH to –CH₂OAc to reduce steric bulk during coupling .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing transition states .

Advanced: What strategies resolve contradictions in reported yields for derivatives of this compound?

Answer: Discrepancies often arise from:

  • Reaction Conditions : Temperature (e.g., 80°C vs. room temperature) and reaction time significantly impact yields .
  • Catalyst Loading : Pd catalyst concentrations (0.5–5 mol%) must be optimized for specific substrates .
  • Workup Procedures : Inadequate purification (e.g., incomplete column chromatography) may overestimate yields. Validate via HPLC and NMR .

Advanced: How can flow chemistry improve the synthesis of this compound derivatives?

Answer: Flow chemistry enhances reproducibility and scalability:

  • Continuous Bromination : Precise control of Br₂ stoichiometry minimizes side products (e.g., dibrominated byproducts) .
  • In-Line Monitoring : Real-time UV/Vis or IR spectroscopy detects intermediates, enabling rapid adjustments .
  • Reduced Solvent Use : Microreactors (≤1 mL volume) cut solvent waste by 90% compared to batch methods .

Advanced: How to design assays for evaluating the biofilm-inhibiting properties of this compound?

Answer:

Bacterial Strains : Use Staphylococcus aureus or Pseudomonas aeruginosa biofilms grown in 96-well plates .

Dosing : Test concentrations (0.1–100 µM) in triplicate, with DMSO as a negative control and known inhibitors (e.g., rifampicin) as positives .

Metrics : Quantify biofilm biomass via crystal violet staining (OD₅₉₀) and viability via ATP luminescence .

Confocal Microscopy : Visualize biofilm architecture post-treatment using LIVE/DEAD staining .

Table 1: Key Physicochemical Properties

PropertyValueReference
Molecular Weight235.04 g/mol
Melting Point167–171°C
pKa~3.48 (predicted)
Solubility (H₂O)1.2 mg/mL (25°C)

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